Physicochemical properties of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Physicochemical properties of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Technical Monograph: Physicochemical Profiling & Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
Executive Summary & Molecular Architecture
This guide provides a technical deep-dive into 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid , chemically distinct as the N-pyrrolyl derivative of the amino acid Valine. Unlike its commercially common isomer (3-methyl-3-(1H-pyrrol-1-yl)butanoic acid), this specific α-substituted congener represents a critical scaffold in peptidomimetic design, serving as a lipophilic, non-basic surrogate for Valine in protease inhibitors and voltage-gated ion channel modulators.
Molecular Identity:
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IUPAC Name: 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
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Common Name: N-Pyrrolylvaline; 2-(1-Pyrrolyl)isovaleric acid
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SMILES: CC(C)C(N1C=CC=C1)C(=O)O[1]
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Key Structural Feature: The molecule features a pyrrole ring fused to the α-carbon of an isovaleric acid backbone. This substitution eliminates the zwitterionic character typical of amino acids, resulting in a lipophilic free acid.
Physicochemical Properties Profile
The following data aggregates calculated consensus values and experimental analogues. Note that the pyrrole nitrogen lone pair is delocalized into the aromatic ring, rendering it non-basic (unlike the parent amine in Valine).
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Technical Context |
| Molecular Weight | 167.21 g/mol | Monoisotopic mass: 167.094 |
| Physical State | Solid (Crystalline) | Typically off-white to pale brown needles.[3] |
| Melting Point | 98 – 102 °C | Lower than parent L-Valine (>300°C) due to loss of zwitterionic lattice energy. |
| pKa (Acid) | 4.4 – 4.8 | Carboxylic acid ionization.[3] The pyrrole ring is electron-rich but weakly withdrawing via induction compared to an amine. |
| pKa (Base) | N/A (Non-basic) | The pyrrole nitrogen does not protonate in aqueous media (pKa of conjugate acid ~ -3.8). |
| LogP (Oct/Wat) | 1.8 – 2.1 | Significantly more lipophilic than Valine (LogP -2.26). Suitable for membrane permeability. |
| Solubility | Organic Solvents | High solubility in DCM, Ethyl Acetate, Methanol. Low solubility in neutral water; soluble in alkaline buffers (pH > 6). |
| TPSA | 42.2 Ų | Topological Polar Surface Area; indicates good oral bioavailability potential (<140 Ų). |
Synthetic Pathway: The Modified Clauson-Kaas Protocol
The most robust method for synthesizing this compound is the Clauson-Kaas reaction , which condenses primary amines with 2,5-dimethoxytetrahydrofuran (a latent 1,4-dicarbonyl equivalent).
Critical Mechanism: The reaction proceeds via the acid-catalyzed opening of the furan ring to form succinaldehyde, which undergoes double condensation with the Valine amine.
Experimental Protocol (Self-Validating)
Reagents:
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L-Valine (10 mmol)
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2,5-Dimethoxytetrahydrofuran (11 mmol)
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Sodium Acetate (anhydrous)
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Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
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Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.17 g of L-Valine in 15 mL of glacial acetic acid.
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Addition: Add 1.45 g (1.1 eq) of 2,5-dimethoxytetrahydrofuran.
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Catalysis: Add 0.5 g of anhydrous Sodium Acetate. Note: This buffers the solution, preventing the polymerization of the pyrrole product, which is acid-sensitive.
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Reaction: Reflux the mixture at 100°C for 1 hour. The solution will darken to an amber color.
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Validation Point: Monitor via TLC (50% EtOAc/Hexane). The ninhydrin stain for Valine (purple) should disappear; the product will be UV active (pyrrole absorption).
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Quenching: Cool to room temperature and pour the mixture into 50 mL of ice-cold water.
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Extraction (The "Acid-Base Switch"):
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Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
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Wash 1: Wash organic layer with water (removes acetic acid).
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Wash 2: Wash with brine.
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Critical Step: If high purity is required, extract the organic layer with sat. NaHCO₃ (transferring the product to the aqueous phase as a carboxylate salt), discard the organic impurities, then re-acidify the aqueous layer to pH 2 with 1M HCl and re-extract into Ethyl Acetate.
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Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.
Visualization of Workflows
Figure 1: Synthesis & Mechanism Logic
This diagram outlines the transformation from Valine to the N-pyrrolyl derivative.[3]
Caption: The Clauson-Kaas pathway converting the amino group of Valine into a Pyrrole ring.
Figure 2: Purification Strategy (Acid/Base Switch)
This workflow ensures the removal of neutral organic impurities (polymers) and unreacted amine.[3]
Caption: Self-validating purification protocol exploiting the carboxylic acid functionality.
Analytical Characterization
To confirm the identity of the synthesized compound, researchers should verify the following spectral signatures:
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¹H NMR (CDCl₃, 400 MHz):
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Pyrrole Protons: Two multiplets (or triplets) at δ 6.6 – 6.8 ppm (α-protons) and δ 6.1 – 6.3 ppm (β-protons). The appearance of these aromatic signals confirms the formation of the ring.
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Methine (α-CH): A doublet at δ 4.2 – 4.5 ppm . This shift is downfield compared to Valine due to the adjacent aromatic ring.
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Isopropyl Group: Multiplet at δ 2.3 – 2.5 ppm (β-CH) and two doublets at δ 0.9 – 1.1 ppm (methyl groups).
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Acid Proton: Broad singlet >10 ppm (often exchangeable).
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IR Spectroscopy:
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C=O Stretch: Strong band at 1700–1730 cm⁻¹ (Carboxylic acid).
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Absence of NH: No broad NH₂ stretches (3300-3500 cm⁻¹) typical of Valine.
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OH Stretch: Broad band 2500–3000 cm⁻¹ (Carboxylic acid O-H).
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Applications in Drug Discovery
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Peptidomimetics: The pyrrole ring acts as a steric constraint. Replacing a Valine residue with N-pyrrolylvaline in a peptide sequence locks the backbone conformation, potentially increasing resistance to enzymatic hydrolysis.
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Prodrug Design: The carboxylic acid moiety allows for esterification with alcohol-based drugs, while the pyrrole group increases lipophilicity, aiding in crossing the blood-brain barrier (BBB).
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Metal Chelation: While the pyrrole nitrogen is poor at coordination, the carboxylate can serve as a monodentate or bidentate ligand in metallodrug complexes.
References
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Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.
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PubChem. (2025).[3][4][5] Compound Summary: 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid (Isomer Reference). National Library of Medicine.[3]
- Abid, M., et al. (2009). Microwave-assisted synthesis of N-substituted pyrroles. Tetrahedron Letters, 50(26), 3569-3573.
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ChemScene. (2025). Physicochemical Data for Pyrrolyl Butanoic Acid Derivatives.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Methyl-3-(1H-pyrrol-1-yl)butanoic acid | CAS 395090-68-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Valine-pyrrolidide | C9H18N2O | CID 447256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole-3-carboxylic acid | C5H5NO2 | CID 101030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(1H-Indol-3-YL-acetyl)valine acid | C15H18N2O3 | CID 446641 - PubChem [pubchem.ncbi.nlm.nih.gov]
